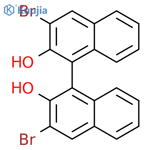Synthesis, Structural Analysis, and Catalytic Properties of Tetrakis(binaphthyl or octahydrobinaphthyl phosphate) Dirhodium(II,II) Complexes
,
Organometallics,
2013,
32(2),
473-479
![Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI) structure](https://ja.kuujia.com/scimg/cas/861909-33-3x500.png)

